molecular formula C24H17NO5 B2562153 N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide CAS No. 886185-46-2

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide

Cat. No.: B2562153
CAS No.: 886185-46-2
M. Wt: 399.402
InChI Key: GVBAYNHJJSIQGB-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide is a complex organic compound that features a benzodioxine ring fused with a benzofuran moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide typically involves multiple steps, starting with the preparation of the benzodioxine and benzofuran intermediates. One common method involves the ring-closing metathesis of suitable precursors using a nitro-Grela catalyst, which provides high enantioselectivity . The benzofuran moiety can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions is critical to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran and benzodioxine rings can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxine and benzofuran derivatives, such as:

  • 2,3-dihydro-1,4-benzodioxane
  • 1,4-benzodioxane
  • Benzofuran-3-carboxamide

Uniqueness

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide is unique due to its combination of benzodioxine, benzofuran, and benzamide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-22(16-10-11-19-20(14-16)29-13-12-28-19)23-21(17-8-4-5-9-18(17)30-23)25-24(27)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBAYNHJJSIQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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